Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate

Catalog No.
S905437
CAS No.
1218790-18-1
M.F
C13H17BFNO4
M. Wt
281.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxa...

CAS Number

1218790-18-1

Product Name

Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate

IUPAC Name

methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Molecular Formula

C13H17BFNO4

Molecular Weight

281.09

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,1-5H3

InChI Key

BJMXRGXGJNDFBT-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)C(=O)OC

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound characterized by its unique molecular structure, which includes a picolinate moiety and a dioxaborolane group. Its molecular formula is C13H17BFNO4C_{13}H_{17}BFNO_4 and it has a molecular weight of approximately 281.09 g/mol. The presence of the fluorine atom at the 5-position of the picolinate enhances its reactivity and potential biological activity, making it a subject of interest in various scientific research fields .

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield its reduced forms.
  • Suzuki Coupling Reaction: It can participate in Suzuki coupling reactions involving boronic acids, allowing for the formation of more complex organic structures .

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential biological activities. Its interaction with specific enzymes and receptors can modulate biochemical pathways, suggesting applications in drug development. Studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects are still emerging .

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available picolinate derivatives.
  • Nucleophilic Substitution Reaction: A nucleophilic substitution reaction is performed using an appropriate nucleophile to introduce the dioxaborolane group.
  • Suzuki Coupling: This step involves the coupling of the boron-containing compound with a halogenated derivative to yield the final product.
  • Characterization: The structure is confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has various applications:

  • Pharmaceutical Research: Its unique structure makes it valuable in medicinal chemistry for developing new drugs.
  • Material Science: It can be used in creating advanced materials due to its chemical properties.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for constructing complex molecules .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Enzyme Binding: Research indicates that it may bind to specific enzymes, influencing their activity.
  • Receptor Interaction: Potential interactions with biological receptors could lead to therapeutic effects.
  • Toxicology Studies: Safety profiles are being assessed to understand any adverse effects associated with its use .

Several compounds share structural similarities with methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate:

Compound NameStructure FeaturesUnique Aspects
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePyrimidine ringDifferent ring structure affecting reactivity
4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolineIsoquinoline ringOffers distinct biological activity potential
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateSimilar fluorinated structureVariation in position of functional groups

Uniqueness

The uniqueness of methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate lies in its specific combination of functional groups and its ability to undergo diverse

Wikipedia

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Dates

Modify: 2023-08-15

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